

N-Tetracosanoyl-D-sphingosine 1-benzoate CAS number 123446-98-0 details

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Tetracosanoyl-D-sphingosine 1-benzoate*

Cat. No.: B571269

[Get Quote](#)

N-Tetracosanoyl-D-sphingosine 1-benzoate: A Technical Guide

CAS Number: 123446-98-0

This technical guide provides an in-depth overview of **N-Tetracosanoyl-D-sphingosine 1-benzoate**, a significant biochemical reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, offers generalized experimental protocols for its synthesis and characterization, and explores its potential biological significance within the broader context of ceramide research.

Core Compound Details

N-Tetracosanoyl-D-sphingosine 1-benzoate, also known by its synonym N-Lignoceroyl-D-sphingosine 1-benzoate, is a derivative of ceramide, a class of lipid molecules that are integral components of cell membranes and play crucial roles in cellular signaling.

Property	Value
CAS Number	123446-98-0
Molecular Formula	C ₄₉ H ₈₇ NO ₄
Molecular Weight	754.22 g/mol
Synonyms	N-Lignoceroyl-D-sphingosine 1-benzoate
Physical State	Solid (presumed)
Storage Temperature	-20°C

Experimental Protocols

While a specific, detailed synthesis protocol for **N-Tetracosanoyl-D-sphingosine 1-benzoate** is not readily available in the public domain, a general two-step synthetic approach can be inferred from established methods for ceramide synthesis and subsequent selective benzylation. The following protocols are generalized and would require optimization for this specific compound.

General Synthesis of N-Tetracosanoyl-D-sphingosine (Ceramide)

The synthesis of the ceramide backbone can be achieved through the acylation of D-sphingosine with tetracosanoic acid (lignoceric acid). A common method involves the use of a coupling agent to facilitate the amide bond formation.

Materials:

- D-sphingosine
- Tetracosanoic acid (Lignoceric acid)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
- 4-Dimethylaminopyridine (DMAP) (catalyst)

- Dichloromethane (DCM) or other suitable anhydrous solvent
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve D-sphingosine and a stoichiometric equivalent of tetracosanoic acid in anhydrous DCM.
- Add a catalytic amount of DMAP to the solution.
- Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain N-Tetracosanoyl-D-sphingosine.

Selective 1-O-Benzoylation

The final step involves the selective benzoylation of the primary hydroxyl group at the C1 position of the sphingosine backbone. This requires careful control of reaction conditions to avoid benzoylation of the secondary hydroxyl group.

Materials:

- N-Tetracosanoyl-D-sphingosine
- Benzoyl chloride or benzoic anhydride
- Pyridine (as solvent and base)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (dilute, e.g., 1 M)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography or High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Dissolve N-Tetracosanoyl-D-sphingosine in a mixture of anhydrous DCM and pyridine at 0°C.
- Slowly add a stoichiometric equivalent of benzoyl chloride to the solution. The use of benzoic anhydride may offer better selectivity for O-benzoylation over N-benzoylation.^{[1][2]}
- Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 4 hours at temperatures up to 70°C, depending on the benzoylating agent used.^{[1][2]}
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude **N-Tetracosanoyl-D-sphingosine 1-benzoate** by silica gel column chromatography or HPLC.[3]

Purification and Characterization

The purification and characterization of **N-Tetracosanoyl-D-sphingosine 1-benzoate** would follow standard lipid chemistry protocols.

Purification

- Column Chromatography: Initial purification of the crude product can be performed on a silica gel column using a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or chloroform/methanol).[4]
- High-Performance Liquid Chromatography (HPLC): For higher purity, normal-phase or reverse-phase HPLC can be employed.[1][2]

Characterization

- Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the synthesis and the purity of the final product.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for elucidating the detailed chemical structure and confirming the position of the benzoate group.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide, ester, and hydroxyl groups.

Biological Significance and Potential Applications

While specific studies on **N-Tetracosanoyl-D-sphingosine 1-benzoate** are limited, its biological activity can be inferred from the extensive research on ceramides, particularly those with very-long-chain fatty acids.

Role in Signaling Pathways

Ceramides are well-established second messengers involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and cellular senescence.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Apoptosis:** Long-chain ceramides are generally considered pro-apoptotic.[\[11\]](#)[\[12\]](#)[\[13\]](#) They can induce apoptosis through various mechanisms, including the activation of caspase cascades and the regulation of the Bcl-2 family of proteins.[\[11\]](#)[\[12\]](#)[\[14\]](#)
- **Cell Cycle Arrest:** Ceramides can induce cell cycle arrest, often at the G0/G1 phase, by modulating the expression and activity of key cell cycle regulators.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[15\]](#)

The presence of the tetracosanoyl (lignoceroyl) chain, a very-long-chain fatty acid, may confer specific biological activities. Very-long-chain ceramides have been shown to have distinct roles compared to long-chain ceramides, sometimes exhibiting opposing effects on cell proliferation and survival.[\[13\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

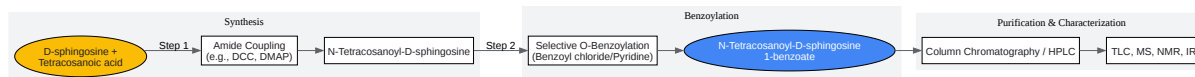
Potential in Drug Development

The unique signaling properties of ceramides have made them attractive targets for drug development, particularly in oncology.[\[19\]](#)

- **Anticancer Agents:** The ability of ceramides to induce apoptosis and cell cycle arrest in cancer cells is a key area of investigation.[\[12\]](#)
- **Drug Delivery Systems:** Ceramides are being explored for their potential in drug delivery systems, such as liposomes and nanoparticles, to enhance the delivery and efficacy of anticancer drugs.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) The hydrophobic nature of **N-Tetracosanoyl-D-sphingosine 1-benzoate** could make it a suitable component for such lipid-based delivery vehicles.

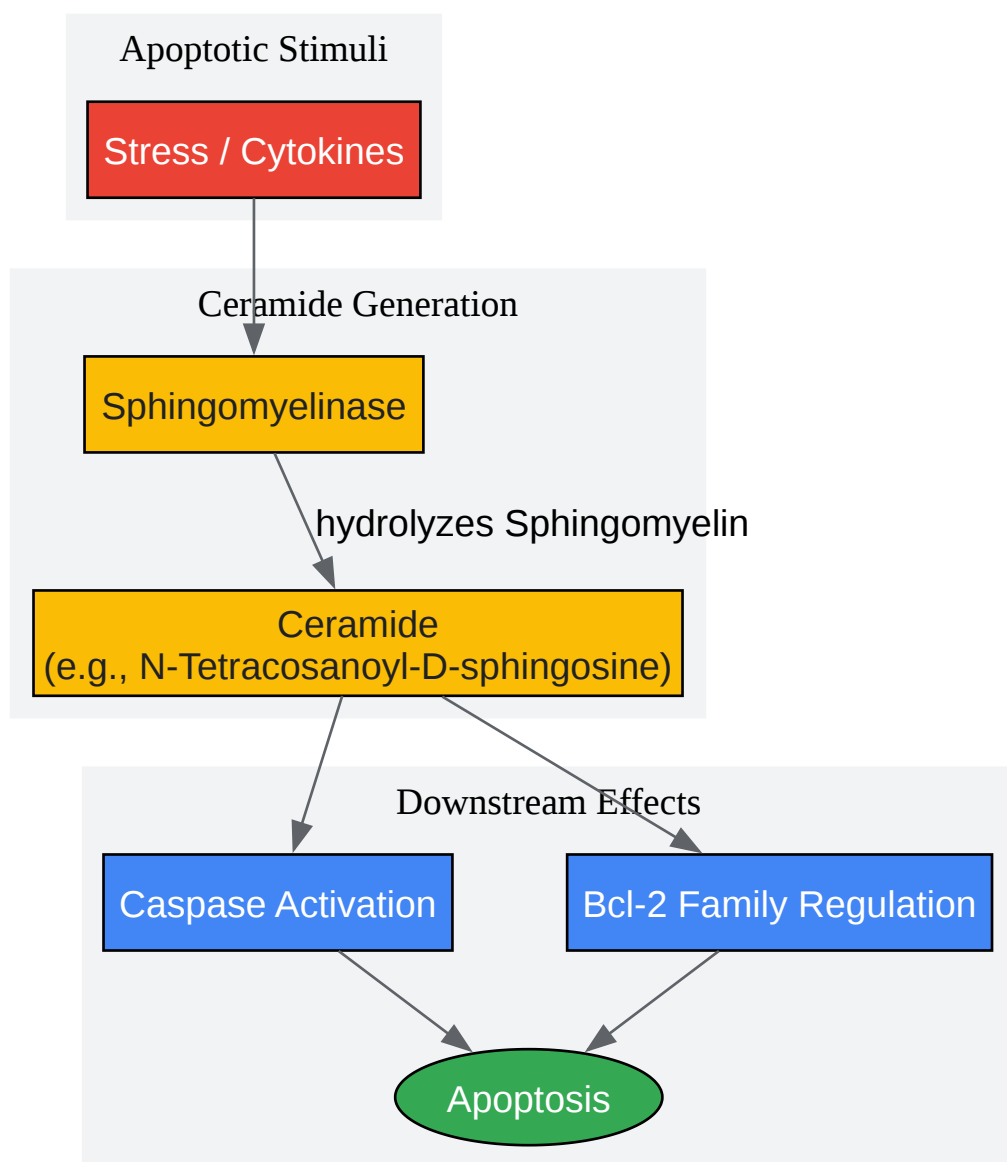
Visualizations

The following diagrams illustrate key concepts related to the synthesis and biological function of ceramides.



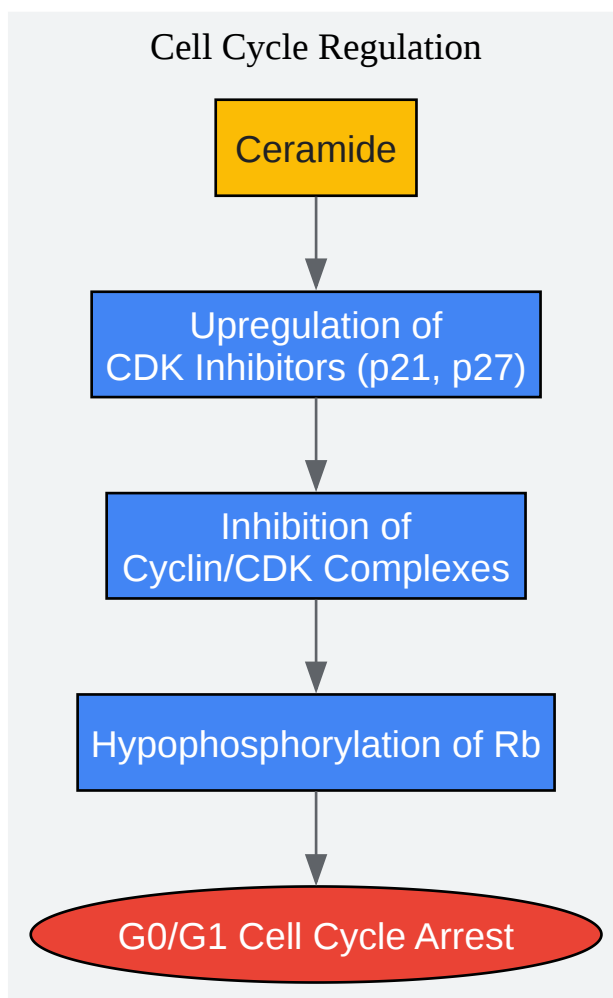
[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis and purification of **N-Tetracosanoyl-D-sphingosine 1-benzoate**.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of ceramide-induced apoptosis.



[Click to download full resolution via product page](#)

Caption: Ceramide's role in inducing G0/G1 cell cycle arrest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analysis and quantitation of free ceramide containing nonhydroxy and 2-hydroxy fatty acids, and phytosphingosine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Delivery systems of ceramide in targeted cancer therapy: ceramide alone or in combination with other anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of Ceramides in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. avantiresearch.com [avantiresearch.com]
- 23. Ceramide-2 nanovesicles for effective transdermal delivery: development, characterization and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Tetracosanoyl-D-sphingosine 1-benzoate CAS number 123446-98-0 details]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b571269#n-tetracosanoyl-d-sphingosine-1-benzoate-cas-number-123446-98-0-details>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com